![molecular formula C7H7N3O B2375094 [1,2,4]Triazolo[1,5-a]piridin-5-il}metanol CAS No. 1824412-94-3](/img/structure/B2375094.png)
[1,2,4]Triazolo[1,5-a]piridin-5-il}metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanol group attached at the 5-position
Aplicaciones Científicas De Investigación
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
Target of Action
The primary targets of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol are diverse and include enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which plays a role in cytokine signaling .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For example, it acts as an inverse agonist for RORγt and an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the cytokine signaling pathway through its inhibition of JAK1 and JAK2 . It also impacts the hypoxia-inducible factor (HIF) pathway through its inhibition of PHD-1 . The downstream effects of these interactions can lead to changes in cellular functions and responses .
Pharmacokinetics
Similar compounds have shown good systemic exposure and oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific targets and pathways it affects. For instance, inhibition of JAK1 and JAK2 can lead to reduced cytokine signaling, potentially impacting immune responses . Similarly, inhibition of PHD-1 can affect cellular responses to hypoxia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .
Análisis Bioquímico
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, suggesting that they may be stable under these conditions .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization and substitution steps.
Industrial Production Methods
Industrial production of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methanol group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}carboxylic acid.
Reduction: Formation of dihydro-{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
Substitution: Formation of various {[1,2,4]Triazolo[1,5-a]pyridin-5-yl} derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are also used in medicinal chemistry.
Triazole-Pyrimidine Hybrids: These compounds have similar bioactive properties and are investigated for their neuroprotective and anti-inflammatory effects.
Uniqueness
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can be further functionalized to create a wide range of derivatives with potential therapeutic applications .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-3,5,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVIXKFGUKQEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824412-94-3 |
Source


|
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
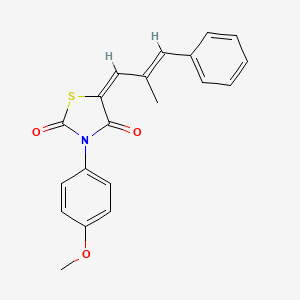
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2375012.png)
![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2375013.png)
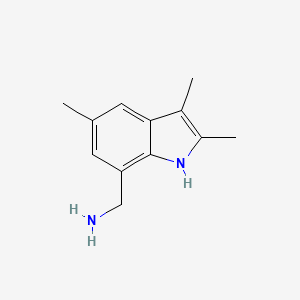
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2375017.png)
![Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B2375018.png)
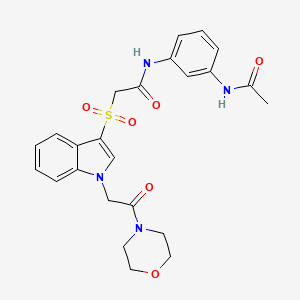
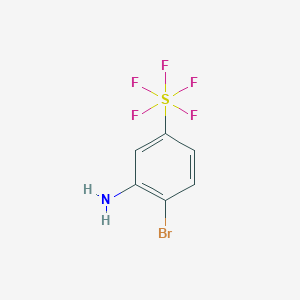

![4,6-difluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375025.png)
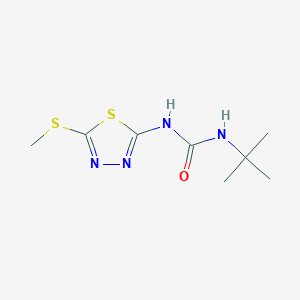
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)
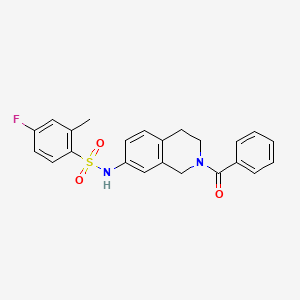
![4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride](/img/structure/B2375034.png)
